molecular formula C24H21ClN2O6S B11565535 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11565535
M. Wt: 501.0 g/mol
InChI Key: QECIONRATSHGAD-UHFFFAOYSA-N
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Description

3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound with the molecular formula C24H21ClN2O6S It is known for its unique structure, which includes a benzamide group, a chlorinated phenyl ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, starting with the preparation of the benzamide and morpholine sulfonyl intermediates. One common method involves the coupling of 3-benzamidophenyl with 2-chloro-5-(morpholine-4-sulfonyl)benzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, while the morpholine sulfonyl group may enhance solubility and bioavailability. The compound’s effects are mediated through the inhibition of specific enzymes or receptors, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDOPHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzamide and morpholine sulfonyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN2O6S

Molecular Weight

501.0 g/mol

IUPAC Name

(3-benzamidophenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C24H21ClN2O6S/c25-22-10-9-20(34(30,31)27-11-13-32-14-12-27)16-21(22)24(29)33-19-8-4-7-18(15-19)26-23(28)17-5-2-1-3-6-17/h1-10,15-16H,11-14H2,(H,26,28)

InChI Key

QECIONRATSHGAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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